Pyrazolo[3,4-A]pyrrolizine
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Overview
Description
Pyrazolo[3,4-A]pyrrolizine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system combining a pyrazole and a pyrrolizine ring, which imparts unique chemical and biological properties. The structural complexity and versatility of this compound make it a valuable scaffold for the development of new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[3,4-A]pyrrolizine typically involves cyclization reactions that form the fused ring system. One common method is the cyclization of 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles. Another approach involves the intramolecular cyclization of suitable precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[3,4-A]pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert this compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with diverse functional groups .
Scientific Research Applications
Pyrazolo[3,4-A]pyrrolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Pyrazolo[3,4-A]pyrrolizine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit enzymes like cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to specific sites on target proteins and disrupt their function is a key aspect of its biological activity .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrrolopyrazine
Comparison: While Pyrazolo[3,4-A]pyrrolizine shares structural similarities with these compounds, it is unique in its fused ring system and the specific arrangement of nitrogen atoms. This uniqueness contributes to its distinct chemical reactivity and biological activity. For example, Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine are known for their kinase inhibitory activities, but this compound exhibits a broader range of biological activities, including antimicrobial and anticancer properties .
Properties
CAS No. |
735327-24-9 |
---|---|
Molecular Formula |
C8H5N3 |
Molecular Weight |
143.15 g/mol |
IUPAC Name |
pyrazolo[3,4-a]pyrrolizine |
InChI |
InChI=1S/C8H5N3/c1-2-7-8-6(4-9-10-8)5-11(7)3-1/h1-5H |
InChI Key |
KBAIEEMVERGZHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C3C=NN=C3C2=C1 |
Origin of Product |
United States |
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